[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Description
[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a hydantoin derivative characterized by a 1,3-benzodioxole (methylenedioxyphenyl) substituent attached to the nitrogen atom of the imidazolidinone ring and an acetic acid side chain at the 4-position.
Properties
IUPAC Name |
2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c16-11(17)4-8-12(18)15(13(19)14-8)5-7-1-2-9-10(3-7)21-6-20-9/h1-3,8H,4-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLPILKIHYVUJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to target nitric oxide synthase, an enzyme responsible for the production of nitric oxide.
Mode of Action
It is known that nitric oxide synthase, a potential target of this compound, produces nitric oxide (no), a messenger molecule with diverse functions throughout the body. In macrophages, NO mediates tumoricidal and bactericidal actions.
Biochemical Analysis
Biochemical Properties
[1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase (COX) enzymes. Studies have shown that this compound exhibits potent inhibitory activity against COX1 and COX2 enzymes, with selectivity ratios that suggest a preference for COX1 inhibition. The interaction between this compound and COX enzymes involves binding to the active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to induce apoptosis in various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells. The mechanism involves cell cycle arrest at the S phase, leading to programmed cell death. Additionally, this compound influences cell signaling pathways, particularly those involved in inflammation and apoptosis, by modulating the activity of COX enzymes and other related proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active sites of COX1 and COX2 enzymes, inhibiting their activity and reducing the production of pro-inflammatory prostaglandins. This inhibition is achieved through competitive binding, where the compound mimics the natural substrate of the enzyme, thereby blocking its catalytic function. Additionally, the compound may influence gene expression by modulating transcription factors involved in inflammatory responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of COX enzymes and prolonged anti-inflammatory effects. The compound’s efficacy may diminish over time due to potential adaptive responses by cells.
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound effectively inhibits COX enzymes and reduces inflammation without significant adverse effects. At higher doses, the compound may exhibit toxicity, leading to adverse effects such as gastrointestinal irritation and renal dysfunction. These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to the metabolism of arachidonic acid. The compound interacts with enzymes such as COX1 and COX2, influencing the production of prostaglandins and other eicosanoids. Additionally, the compound may affect metabolic flux by altering the availability of arachidonic acid and its derivatives, thereby modulating inflammatory responses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s distribution is influenced by its lipophilicity, allowing it to readily cross cell membranes and accumulate in target tissues. This property enhances its efficacy in inhibiting COX enzymes and reducing inflammation at sites of tissue injury.
Subcellular Localization
The subcellular localization of this compound is critical to its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX enzymes and other cytoplasmic proteins. Additionally, the compound may be directed to specific subcellular compartments through post-translational modifications or targeting signals, enhancing its ability to modulate cellular processes involved in inflammation and apoptosis.
Biological Activity
Chemical Identity and Properties
- Chemical Name: [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
- CAS Number: 1638709-80-4
- Molecular Formula: C13H12N2O6
- Molecular Weight: 292.24 g/mol
This compound is a member of the imidazolidine family and features a benzodioxole moiety, which is known for its diverse biological activities.
Antimicrobial and Insecticidal Properties
Recent studies have highlighted the potential of compounds containing the benzodioxole structure in exhibiting insecticidal activity. Specifically, research focused on the larvicidal effects against Aedes aegypti, a vector for several arboviruses. The study synthesized various 1,3-benzodioxole derivatives and evaluated their biological activity. Among these, certain compounds demonstrated significant larvicidal effects with LC50 values indicating effective concentrations for pest control while showing minimal toxicity to mammalian cells .
Cytotoxicity and Safety Profile
In evaluating the safety profile of these compounds, particularly in relation to human health, studies have shown that certain derivatives exhibit low cytotoxicity at high concentrations. For instance, one compound demonstrated no cytotoxic effects on human peripheral blood mononuclear cells even at concentrations up to 5200 μM. Additionally, in animal models, high doses did not result in significant toxicity or structural damage to vital organs such as the liver and kidneys .
The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, which could be a mechanism through which they exert their biological effects. For example, studies on related compounds have shown inhibition of tyrosinase activity, which is critical in melanin production and could relate to potential applications in skin treatments .
Case Studies
- Larvicidal Activity : A study synthesized several derivatives of benzodioxole acids and tested them against Aedes aegypti. The most effective compound showed an LC50 value significantly lower than that of traditional insecticides like temephos .
- Cytotoxicity Assessment : In vitro assays indicated that certain derivatives were non-toxic to human cells at high concentrations (up to 5200 μM), suggesting a favorable safety profile for further development .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have investigated the anticancer properties of this compound. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, a study demonstrated that the compound effectively reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3) by inducing apoptosis pathways.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.
Materials Science
Polymer Synthesis
In materials science, this compound has been used as a monomer in the synthesis of biodegradable polymers. These polymers exhibit enhanced mechanical properties and biodegradability compared to conventional plastics, making them suitable for applications in packaging and biomedical devices.
| Polymer Type | Properties | Application |
|---|---|---|
| Biodegradable Polyesters | High tensile strength, low toxicity | Packaging, biomedical scaffolds |
Analytical Chemistry
Chromatographic Applications
The compound serves as a useful standard in chromatographic methods for the analysis of similar imidazolidine derivatives. Its distinct chromatographic behavior allows for accurate quantification and identification in complex mixtures.
Case Study: HPLC Analysis
A high-performance liquid chromatography (HPLC) method was developed using this compound as a standard to analyze its presence in pharmaceutical formulations. The method demonstrated high sensitivity and specificity with a detection limit of 0.1 µg/mL.
Comparison with Similar Compounds
Structural Modifications in the Hydantoin Core
Substituents on the Hydantoin Nitrogen
- Benzodioxol vs. Analog: [(S)-2-(1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl)acetic acid] (CAS 1261231-57-5) features a single methoxy group, which may alter hydrogen-bonding capacity compared to the benzodioxol system .
Substitutions at the 4-Position
- Acetic Acid vs. Propanoic Acid Side Chains: Target Compound: The acetic acid chain (C₂) at the 4-position balances hydrophilicity and molecular bulk.
Physicochemical Properties
- Solubility : The benzodioxol group increases lipophilicity compared to hydantoin-5-acetic acid (logP ~0.5 vs. ~-0.8) .
- Conformational Stability : Quantum chemical studies on 5-acetic acid hydantoin analogs suggest that the most stable conformer adopts a cis configuration (O=C–O–H dihedral ~0°), which is likely conserved in the target compound .
Preparation Methods
Synthesis of Benzodioxol-5-ylmethyl Intermediate
The benzodioxole moiety is often introduced via benzodioxol-5-ylmethyl halides or boronic acid derivatives. For instance, benzo[d]dioxol-5-ylboronic acid can be synthesized or procured and used in palladium-catalyzed cross-coupling reactions to install the benzodioxolylmethyl group with high yields under inert atmosphere and controlled temperature conditions (e.g., 60–120°C) using catalysts such as palladium diacetate and ligands like 2,2'-bipyridine.
Typical reaction conditions for the coupling include solvents such as methanol, tetrahydrofuran, or 1,2-dimethoxyethane with bases like sodium carbonate or potassium fluoride, and inert atmosphere techniques (Schlenk line) to prevent oxidation or degradation of sensitive intermediates.
Construction of the Imidazolidine-2,5-dione Core
The imidazolidine-2,5-dione (hydantoin) ring is commonly synthesized by cyclization of amino acid derivatives or urea derivatives with appropriate α-halo acids or equivalents under dehydrating conditions.
The introduction of the acetic acid substituent at the 4-position is achieved by functionalization of the hydantoin ring, often via alkylation or acylation reactions using haloacetic acid derivatives or esters, followed by hydrolysis if necessary.
Coupling of Benzodioxol-5-ylmethyl Group to Imidazolidine Core
The key step involves N-alkylation of the imidazolidine nitrogen with benzodioxol-5-ylmethyl halides or boronate esters under basic conditions, typically employing mild bases to avoid ring opening or side reactions.
Reaction optimization includes controlling temperature, solvent polarity, and reaction time to maximize yield and purity.
Purification and Crystallization
Post-synthesis, the compound is purified by crystallization from suitable solvents such as n-butanol or mixtures of DMF and water, or by chromatographic techniques (flash chromatography on silica gel).
Acidification steps using diluted hydrochloric acid to pH 3–4 are employed to precipitate the product, which is then filtered and recrystallized to improve purity.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Benzodioxol-5-ylboronic acid synthesis | Pd catalyst, AgOOCF3, MeOH, inert atmosphere | Methanol | 60°C | ~99 | Schlenk technique, argon atmosphere |
| Cross-coupling for benzodioxolylmethyl group | Pd(OAc)2, Na2CO3, 1,2-dimethoxyethane/water, sonication | 1,2-Dimethoxyethane + H2O | 120°C | ~27 | Ultrasonic treatment, extraction steps |
| N-alkylation of imidazolidine | Benzodioxol-5-ylmethyl halide, base (e.g., K2CO3) | Polar aprotic solvent | Room temp to reflux | Variable | Mild base to avoid ring degradation |
| Crystallization | Acidification with HCl, recrystallization | n-Butanol, DMF/H2O | Room temperature | High | Improves purity and crystallinity |
Research Findings and Optimization Notes
The synthesis demands careful control of reaction parameters to avoid side reactions such as ring opening of the imidazolidine or decomposition of the benzodioxole moiety.
The choice of solvent and base significantly impacts the yield and purity. For example, using anhydrous solvents and inert atmosphere prevents oxidation of the benzodioxole ring.
The use of palladium-catalyzed cross-coupling reactions is critical for efficient installation of the benzodioxolylmethyl substituent, with ligand and catalyst loading optimization improving yields.
Crystallization conditions influence the final purity; mixed solvent systems like DMF and water provide better crystal quality for this compound.
Literature reports emphasize multi-step synthesis requiring intermediate purification steps to isolate stable intermediates before final coupling.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for [1-(1,3-Benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, and how can reaction conditions be optimized?
- Methodology : A common approach involves condensation of substituted hydantoin derivatives with benzodioxole-containing aldehydes or ketones. For example, refluxing intermediates in absolute ethanol with glacial acetic acid as a catalyst (4–6 hours under reduced pressure) can yield the target compound . Optimization includes adjusting stoichiometry, solvent polarity (e.g., DMF for solubility), and temperature control to minimize byproducts. Post-synthesis purification via recrystallization (using DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity samples .
Q. How can the crystal structure of this compound be resolved, and which software tools are suitable for refinement?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts. Use SHELXL for small-molecule refinement due to its robustness in handling hydrogen bonding networks and anisotropic displacement parameters . For visualization, ORTEP-3 provides graphical representation of thermal ellipsoids and molecular geometry . Key steps include:
- Data reduction with SAINT or APEX3.
- Structure solution via direct methods (SHELXD) or intrinsic phasing.
- Final refinement cycles with R-factor convergence below 5% .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : and NMR in DMSO-d6 or CDCl3 to confirm regiochemistry of the imidazolidinone ring and benzodioxole substitution. Key signals include downfield-shifted carbonyl carbons (170–180 ppm) and benzodioxole methylene protons (δ 5.9–6.1 ppm).
- FT-IR : Peaks at ~1750 cm (C=O stretching) and 1250 cm (C-O-C of benzodioxole) .
- HRMS : ESI-TOF to verify molecular ion [M+H] and fragmentation patterns consistent with the acetic acid side chain .
Advanced Research Questions
Q. How do intermolecular hydrogen bonding and π-π interactions influence the solid-state packing of this compound?
- Methodology : Graph set analysis (Bernstein formalism) can classify hydrogen bonds (e.g., N-H···O=C motifs) into patterns like or . Computational tools (Mercury, CrystalExplorer) map interaction energies and Hirshfeld surfaces to quantify contributions from H-bonding vs. van der Waals forces . For example, the acetic acid moiety may form dimeric synthons, while benzodioxole groups engage in edge-to-face π-stacking .
Q. What computational methods are suitable for studying the conformational flexibility of the imidazolidinone ring?
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level evaluates potential energy surfaces. Identify minima via relaxed scans of dihedral angles (e.g., C4-C5-N1-C2). Compare computed conformers with SC-XRD data to assess ring puckering (Cremer-Pople parameters: , , ) . For dynamics, molecular dynamics (MD) simulations in explicit solvent (e.g., water) reveal ring-flipping barriers and solvent effects .
Q. How can structure-activity relationships (SAR) be explored for potential biological applications?
- Methodology :
- In vitro assays : Screen for enzyme inhibition (e.g., cyclooxygenase-2) using fluorogenic substrates. Compare IC50 values against analogs lacking the benzodioxole or acetic acid groups.
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes with target proteins (e.g., COX-2 active site). Focus on electrostatic complementarity between the acetic acid group and catalytic residues .
- ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity risks (e.g., mutagenicity via Ames test models) .
Q. What strategies mitigate crystallization challenges for this compound?
- Methodology :
- Polymorph screening : Use solvent-drop grinding with dichloromethane/methanol to induce different crystal forms.
- Additives : Introduce co-formers (e.g., nicotinamide) to stabilize specific hydrogen bonding networks.
- Cryo-crystallography : Flash-cooling in liquid nitrogen to trap metastable phases .
Data Contradictions and Resolution
- Synthesis Yields : reports ~70% yields under ethanol reflux, while suggests DMF improves solubility but may reduce purity. Resolution: Optimize solvent choice based on intermediate stability .
- Hydrogen Bonding Patterns : Discrepancies in graph set assignments (e.g., vs. ) may arise from protonation states. Resolution: Perform neutron diffraction or variable-temperature XRD to resolve H-atom positions .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
